![molecular formula C12H13ClFNO B1417841 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one CAS No. 1082545-19-4](/img/structure/B1417841.png)
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Vue d'ensemble
Description
“1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one” is a chemical compound with the molecular formula C12H13ClFNO and a molecular weight of 241.69 . It is used for research purposes .
Molecular Structure Analysis
The molecule consists of a piperidin-4-one ring . The piperidin-4-one ring exhibits a distorted chair conformation .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a predicted boiling point of 333.7° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The refractive index is predicted to be n20D 1.56 .
Applications De Recherche Scientifique
Anti-Inflammatory Compound
The compound “1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one” has been identified as a new anti-inflammatory compound . It was designed using the prodrug approach and showed anti-inflammatory and analgesic activity comparable to that of the COX-2 inhibitor lumiracoxib, without gastro-ulceration effects . This compound represents a new non-ulcerogenic prototype for the treatment of chronic inflammatory diseases .
Analgesic Activity
In addition to its anti-inflammatory properties, this compound also exhibits significant analgesic activity . This makes it potentially useful in the management of pain, particularly in conditions where inflammation is also present .
Inhibition of Cell Migration
Using a thioglycollate-induced peritonitis model, the compound was shown to inhibit cell migration by 50.4%, while lumiracoxib inhibited it by 18% . This suggests potential applications in conditions where inhibition of cell migration could be beneficial, such as in certain types of cancer or autoimmune diseases .
Stability in Different pH Levels
Stability studies demonstrated that the lactam function of the compound was stable and did not hydrolyze in pH 1.2 or 7.4 . This suggests that the compound could be stable in various physiological conditions, enhancing its potential for therapeutic use .
Potential Role in Drug Development
The compound’s structure and properties make it a valuable prototype in the development of new drugs . Its high yield, easy characterization, and promising pharmacological properties suggest that it could be a useful starting point for the development of new therapeutic agents .
Role in Indole Derivative Research
The compound is an indole derivative, and indole derivatives have been found to have diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . This suggests that “1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one” could also have potential applications in this area of research .
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQLODBMKKLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
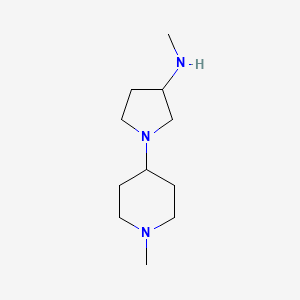
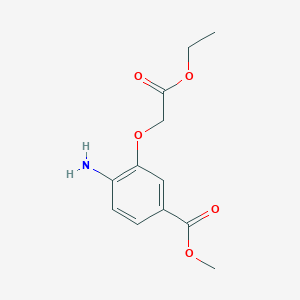

![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
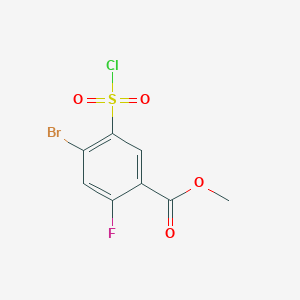
![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
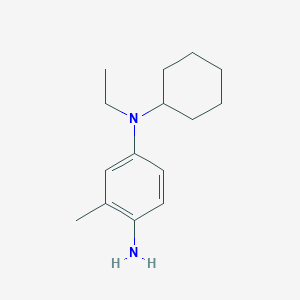
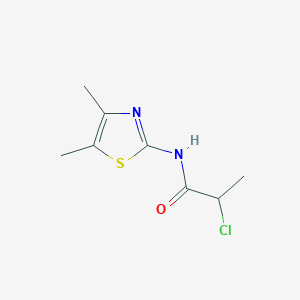
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)